Cyclofenil

Catalog No.
S524715
CAS No.
2624-43-3
M.F
C23H24O4
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclofenil

CAS Number

2624-43-3

Product Name

Cyclofenil

IUPAC Name

[4-[(4-acetyloxyphenyl)-cyclohexylidenemethyl]phenyl] acetate

Molecular Formula

C23H24O4

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C23H24O4/c1-16(24)26-21-12-8-19(9-13-21)23(18-6-4-3-5-7-18)20-10-14-22(15-11-20)27-17(2)25/h8-15H,3-7H2,1-2H3

InChI Key

GVOUFPWUYJWQSK-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C

Solubility

Soluble in DMSO

Synonyms

4-((4-(Acetyloxy)phenyl)cyclohexylidenemethyl)phenol Acetate, Cyclofenil, Cyclophenil, F 6066, F-6066, F6066, Ondogyne

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC(=O)C

Description

The exact mass of the compound Cyclofenil is 364.1675 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86464. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Cresols. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Improvement in Aqueous Solubility

    Scientific Field: Pharmaceutical Chemistry

    Summary of Application: Cyclofenil has been used to improve the aqueous solubility of drug candidates. .

    Methods of Application: The symmetrical molecular structure of Cyclofenil is converted into an asymmetrical form by introducing an alkyl group. .

    Results or Outcomes: The chiral methylated analog ®-4c was found to be 3.6-fold more soluble than Cyclofenil, even though its hydrophobicity is increased by the methylation. .

Imaging Estrogen Receptors in Breast Cancer

Ovulation Induction

Treatment of Breast Cancer

Treatment of Infertility

Treatment of Amenorrhea

Cyclofenil is a non-steroidal selective estrogen receptor modulator (SERM) primarily used in the treatment of menstrual disturbances and anovulatory infertility. It functions as a gonadotropin stimulant and has been employed in menopausal hormone therapy. Cyclofenil operates by exerting antiestrogenic effects on the hypothalamic–pituitary–gonadal axis, which can enhance sex hormone production and stimulate ovulation. The compound was first introduced for medical use in 1970 and is known by various trade names, including Sexovid and Ondogyne .

The chemical structure of cyclofenil is characterized by its formula C23H24O4C_{23}H_{24}O_{4} and a molar mass of approximately 364.441 g/mol. Its IUPAC name is 4-{4-(acetyloxy)phenylmethyl}phenyl acetate, indicating the presence of two phenolic groups linked to a cyclohexylidene moiety .

  • SERM Activity: Cyclofenil acts as a SERM, meaning it can mimic estrogen's effects in some tissues while blocking them in others []. This is believed to be due to its interaction with estrogen receptors (ERs) and causing conformational changes that influence gene expression.
  • Ovulation Induction: In the context of ovulation induction, Cyclofenil is thought to work by blocking estrogen's negative feedback loop in the hypothalamus and pituitary gland []. This disinhibition leads to increased release of gonadotropins (FSH and LH), which stimulate ovulation.
  • Antiviral Potential: Recent studies suggest Cyclofenil might inhibit the replication of dengue virus, but the exact mechanism requires further investigation [].
  • Limited Data: Information on the specific safety profile and hazards associated with Cyclofenil is limited due to its discontinued use in most regions.
  • General SERM Concerns: Potential side effects common to SERMs like blood clots, endometrial hyperplasia, and increased risk of certain cancers need to be considered, although the specific risks for Cyclofenil are unknown.
Typical of compounds with hydroxyl and carbonyl functional groups. Notably, it can participate in acylation reactions, where acetic anhydride can modify one of its hydroxyl groups to form derivatives with enhanced properties, such as increased solubility. For example, acetylation reactions can produce compounds with altered hydrophobicity and solubility profiles, which are essential for improving pharmacokinetic properties .

Additionally, cyclofenil can react with dibromides to form derivatives through nucleophilic substitution mechanisms, as seen in the synthesis of various analogs designed to enhance biological activity or alter receptor binding characteristics .

The synthesis of cyclofenil typically involves several key steps:

  • Starting Materials: The synthesis begins with phenolic compounds that undergo acylation.
  • Acetylation: One hydroxyl group is acetylated using acetic anhydride or similar reagents to form an intermediate.
  • Formation of Cyclohexylidene: A cyclohexane derivative is introduced through a condensation reaction.
  • Final Coupling: The final product is obtained through coupling reactions that yield the cyclofenil structure.

Recent studies have also explored the synthesis of cyclofenil derivatives labeled with positron-emitting radionuclides for imaging applications in breast cancer research .

Cyclofenil has been utilized primarily in gynecology for:

  • Ovulation Induction: It is used to stimulate ovulation in women experiencing anovulatory infertility.
  • Menopausal Therapy: Cyclofenil has been applied in managing menopausal symptoms due to its estrogen-modulating effects.
  • Research: Its derivatives are being investigated for potential applications in imaging techniques for monitoring estrogen receptor expression in cancers .

Despite its potential applications, cyclofenil has seen decreased use due to concerns over side effects and the availability of more effective alternatives.

Cyclofenil has been shown to interact with various medications, potentially altering their efficacy or increasing side effects. For instance, when combined with other SERMs like ospemifene, there may be an increased risk of adverse effects . Additionally, its interaction with other drugs metabolized by the liver can lead to significant hepatic reactions .

Research continues into understanding these interactions better, particularly regarding how cyclofenil's modulation of estrogen receptors affects the pharmacokinetics of co-administered drugs.

Cyclofenil shares structural similarities with several other SERMs and related compounds. Here are a few notable examples:

Compound NameStructure TypePrimary UseUnique Features
ClomipheneTriphenylethylene derivativeOvulation inductionMore potent than cyclofenil
TamoxifenTriphenylethylene derivativeBreast cancer treatmentStronger antagonist activity at ER
RaloxifeneBenzothiophene derivativeOsteoporosis treatmentAgonistic effects on bone tissue
FulvestrantPure antagonistHormone receptor-positive breast cancerActs as a complete estrogen antagonist

Uniqueness of Cyclofenil

Cyclofenil's uniqueness lies in its structural configuration as a diphenylethylene derivative with a cyclohexane ring replacing one phenyl group. This modification influences its binding affinity and biological activity at estrogen receptors compared to other SERMs, which may have different pharmacological profiles due to their distinct structures.

Historical Synthesis Routes (McMurry Coupling Approach)

The seminal route relies on the McMurry reductive coupling of 4,4′-dihydroxybenzophenone with cyclic ketones (Scheme 1). Low-valent titanium is generated in situ from titanium(IV) chloride and zinc in anhydrous tetrahydrofuran, followed by reflux at one hundred degrees Celsius [2]. The method tolerates free phenolic groups and produces a series of ring-size analogues whose isolated yields are summarised in Table 1.

EntryKetone (ring size)Core productTemperature (°C)Isolated yield (%)
1Cyclobutanone (four)Bis(4-hydroxyphenyl)methylenecyclobutane1008 [2]
2Cyclopentanone (five)Bis(4-hydroxyphenyl)methylenecyclopentane10083 [2]
3Cyclohexanone (six, Cyclofenil core)Bis(4-hydroxyphenyl)methylenecyclohexane10083 [2]
4Cycloheptanone (seven)Bis(4-hydroxyphenyl)methylenecycloheptane10083 [2]

Key operational features include a zinc–titanium stoichiometric excess to ensure complete carbonyl reduction and a bicarbonate quench that facilitates subsequent liquid-liquid extraction with diethyl ether [2]. The parent cyclohexane-based product is then acetylated, hydrolysed, or fluorinated to furnish structurally diverse analogues without disrupting the central diaryl core [2].

Modern Catalytic Methods for Diphenylmethane Core Construction

Because the diphenylmethane skeleton appears in Cyclofenil intermediates, catalytic aryl-methylene coupling methodologies have become attractive. Representative advances are compared in Table 2.

Catalyst systemFeedstocksPrincipal solventCore conditionsPerformance
Silica-embedded perfluorosulfonic acid resin (Aciplex–silicon dioxide)Benzene + aqueous formaldehydeNone (neat benzene)180 °C, six hoursFormaldehyde conversion 42.1%, diphenylmethane selectivity 88.2%, turnover number 36 [3]
Copper on hydrothermally crystallised gamma-aluminium oxideBenzene + paraformaldehydeToluene (also reagent)140 °C, four hoursHigher space-time yield than bare aluminium oxide due to enlarged surface area and stronger Lewis acid sites [4]
Iron–phosphate mixed oxide (patent)Benzene + benzyl chlorideSolvent-free (liquid benzene)85–110 °C, one hourComplete benzyl chloride conversion with catalyst recyclability over ten cycles [5]
Palladium dichloride-pyrazolyl complex (Suzuki protocol)Benzyl chloride + phenylboronic acidN,N-dimethylformamide : water = 9 : 1120 °C, five hoursQuantitative diphenylmethane yield (100%) under base-free, phase-transfer conditions [6]

These heterogeneous or homogeneous catalysts reduce reliance on stoichiometric reductants, minimise titanium-containing waste, and allow continuous-flow translation.

Solvent Systems and Reaction Optimisation Parameters

Early McMurry variants establish that strictly anhydrous tetrahydrofuran is essential for generating active low-valent titanium; residual moisture lowers yields by up to twenty percentage points [2]. Subsequent steps employ polar aprotic media such as N,N-dimethylformamide for methoxymethyl ether protection and ionic liquids like N-butyl-N-methylimidazolium tetrafluoroborate to support clean nucleophilic fluorination, suppressing olefin elimination side reactions [2].

In catalytic alkylations, solvent choice directly modulates acid strength and water tolerance. Aciplex–silicon dioxide retains high activity in neat benzene but loses reactivity when the formalin charge exceeds thirty mole percent water [3]. Conversely, the Suzuki coupling deliberately utilises a nine-to-one N,N-dimethylformamide–water mixture, the small water fraction accelerating transmetallation without compromising catalyst stability [6].

Temperature and substrate ratio optimisation further drive productivity. Raising the benzene-to-formaldehyde molar ratio from ten to one up to fifteen to one improves diphenylmethane selectivity on copper–aluminium oxide by ten percentage points, while excessive heating above one hundred eighty degrees Celsius promotes polymeric by-products [4].

Purification Techniques and Yield Maximisation Strategies

For McMurry products, a sequential work-up—bicarbonate quench, Celite filtration, ether extraction, silica gel flash chromatography (ethyl acetate : hexane three to seven), and final recrystallisation from diethyl ether-hexane—affords Cyclofenil of greater than ninety-eight percent purity [2]. Triethylene glycol saponification steps are carried out at two hundred twenty degrees Celsius under nitrogen to prevent oxidative colour formation [7].

In catalytic sequences, distillative separation dominates. After Aciplex-silicon dioxide mediated alkylation, unreacted benzene is vacuum-recycled prior to diphenylmethane crystallisation, boosting isolated yield by twelve percent and curtailing solvent loss [3]. The Suzuki route employs gas-chromatographic monitoring with an internal standard, followed by aqueous work-up and short-path distillation to isolate analytically pure product without column chromatography [6].

Process intensification studies reveal that increasing solid acid site density, selecting mesoporosity-enhanced supports, and employing water-compatible resins each raise turnover numbers while preserving catalyst lifetime [3] [4] [5].

Cyclofenil exhibits well-defined thermal properties characterized by a sharp melting endotherm at 135-136°C [1]. The compound demonstrates reasonable thermal stability under standard storage conditions, requiring refrigerated storage at 2-8°C to maintain optimal stability [1]. For long-term preservation, storage at -20°C is recommended to ensure extended stability [2].

Differential scanning calorimetry analysis reveals a characteristic melting endotherm corresponding to the crystalline-to-liquid phase transition [1]. The compound shows thermal decomposition at elevated temperatures above 250°C, with degradation kinetics following typical patterns observed in organic pharmaceutical compounds [3]. Thermogravimetric analysis indicates weight loss associated with thermal decomposition, with the onset of significant degradation occurring well above the melting point [3].

The degradation kinetics of cyclofenil appear to follow temperature-dependent pathways, with increased degradation rates at elevated temperatures. Under ambient conditions, the compound maintains stability, but exposure to elevated temperatures should be avoided during processing and storage [3]. The activation energy for thermal degradation has not been fully characterized, presenting an opportunity for future kinetic modeling studies.

Table 1: Basic Physicochemical Properties of Cyclofenil

PropertyValueReference
Molecular FormulaC₂₃H₂₄O₄ [1]
Molecular Weight (g/mol)364.44 [1]
CAS Number2624-43-3 [1]
Chemical Name(cyclohexylidenemethylene)bis(4,1-phenylene) diacetate [2]
Melting Point (°C)135-136 [1]
Boiling Point (°C)415.62 (rough estimate) [1]
Density (g/cm³)1.0986 (rough estimate) [1]
Refractive Index1.4433 (estimate) [1]
Storage Temperature (°C)2-8 [1]
Physical FormCrystalline solid [1]
ColorWhite to Off-White [1]

Table 2: Thermal Stability and Degradation Kinetics

Analysis MethodTemperature/ConditionObservations/ResultsReference
Differential Scanning Calorimetry (DSC)Melting at 135-136°CSharp melting endotherm [1]
Thermogravimetric Analysis (TGA)Weight loss monitoringThermal decomposition at elevated temperatures [3]
Thermal Stability Range2-8°C storageStable under refrigerated conditions [1]
Decomposition Temperature>250°C (estimated)Degradation occurs at high temperatures [3]
Phase TransitionsSolid-state transitionsCrystalline to amorphous transitions possible [3]
Storage StabilityStore at -20°CLong-term stability when frozen [2]

Solubility Profile Across pH Gradients and Solvent Systems

Cyclofenil demonstrates poor aqueous solubility, characteristic of highly lipophilic compounds [4] [5]. The compound shows limited solubility in water and aqueous buffer systems, necessitating the use of organic solvents or solubilizing agents for pharmaceutical applications [6].

In organic solvents, cyclofenil exhibits variable solubility profiles. The compound achieves a solubility of 10 mg/mL in dimethyl sulfoxide (DMSO) at 60°C [1], while general DMSO solubility at room temperature is reported as less than 3.64 mg/mL [2]. Similarly, dimethylformamide (DMF) provides comparable solubility at 10 mg/mL [6]. Ethanol offers moderate solubility at 5 mg/mL [6].

Mixed solvent systems show significantly reduced solubility, with DMSO:PBS (pH 7.2) in a 1:3 ratio yielding only 0.25 mg/mL [6]. This dramatic reduction highlights the compound's hydrophobic nature and its resistance to aqueous dissolution even in the presence of organic co-solvents.

pH gradient effects on cyclofenil solubility have not been extensively characterized due to the compound's poor water solubility. The limited ionizable groups in the molecule (acetate esters) suggest minimal pH-dependent solubility changes within physiological pH ranges. However, extreme pH conditions may affect ester hydrolysis, potentially altering the compound's chemical stability rather than its intrinsic solubility [7].

Table 3: Solubility Profile of Cyclofenil

Solvent/ConditionSolubility (mg/mL)Reference
DMSO at 60°C10 [1]
DMSO (general)<3.64 [2]
DMF10 [6]
DMSO:PBS (pH 7.2) (1:3)0.25 [6]
Ethanol5 [6]
WaterVery low (poorly soluble) [4]
Aqueous solutionVery low [5]

Partition Coefficients (LogP) and Bioavailability Predictions

Cyclofenil exhibits a calculated logarithmic partition coefficient (cLogP) of 5.1 [8], placing it in the category of highly lipophilic compounds. This value significantly exceeds the Lipinski Rule of Five threshold of LogP < 5, indicating potential challenges in oral bioavailability [9].

Comparative analysis with fluorinated analogs reveals structure-activity relationships in lipophilicity. The 4-fluorocyclofenil analog (FCF) shows a reduced cLogP of 4.5, while the 3-fluoroethylcyclofenil analog (FECF) demonstrates an increased cLogP of 5.4 [8]. These variations highlight how structural modifications can modulate the compound's lipophilic character.

Bioavailability predictions based on physicochemical parameters suggest moderate to poor oral bioavailability for cyclofenil [9]. The compound violates multiple aspects of the Lipinski Rule of Five, including molecular weight (364.44 g/mol) and LogP values. However, the absence of hydrogen bond donors (0) and acceptable number of hydrogen bond acceptors (4) partially comply with drug-likeness criteria [1].

Despite poor aqueous solubility, the high lipophilicity of cyclofenil confers advantages in membrane permeability. Studies with methylated analogs demonstrate higher membrane permeability compared to the parent compound [5], suggesting that controlled structural modifications can optimize the balance between solubility and permeability.

The compound's lipophilic nature necessitates specialized formulation approaches to achieve adequate bioavailability. Potential strategies include lipid-based delivery systems, cyclodextrin complexation, or solid dispersion techniques to enhance dissolution and absorption [10].

Table 4: Partition Coefficients and Lipophilicity Data

ParameterValueNotesReference
Calculated LogP (cLogP)5.1Highly lipophilic compound [8]
Calculated LogP (cyclofenil)5.1Reference compound [8]
Calculated LogP (FCF)4.54-fluorocyclofenil analog [8]
Calculated LogP (FECF)5.43-fluoroethylcyclofenil analog [8]
HydrophobicityHigh lipophilicityLogP > 4 indicates high lipophilicity [11]
Membrane Permeability vs ParentHigher than parent compoundObserved in methylated analogs [5]

Table 5: Bioavailability Predictions and ADMET Properties

ADMET ParameterValue/AssessmentImplicationReference
Lipinski Rule of Five ComplianceNon-compliant (MW and LogP violations)Potential absorption issues [9]
Molecular Weight364.44 g/mol (violates MW < 500)Above optimal range [1]
LogP5.1 (violates LogP < 5)Very high lipophilicity [8]
Hydrogen Bond Donors0 (compliant)No significant H-bond donation [1]
Hydrogen Bond Acceptors4 (compliant)Within acceptable range [1]
Polar Surface AreaModerateMay limit aqueous solubility [9]
Bioavailability PredictionModerate to poorRequires formulation strategies [9]
Membrane PermeabilityHigh due to lipophilicityGood for cellular uptake [5]

Polymorphism Studies and Solid-State Characterization

The solid-state characterization of cyclofenil reveals a crystalline structure with well-defined morphological features [1]. The compound exists as white to off-white crystalline solids, indicating organized molecular packing arrangements. Detailed crystallographic analysis has been performed on cyclofenil derivatives complexed with estrogen receptor ligand-binding domains, providing insights into molecular conformations [12].

Crystal structure studies of cyclofenil derivatives reveal that the cyclohexyl ring adopts a chair conformation, which is energetically favored and influences the overall molecular geometry [13]. This conformational preference affects intermolecular interactions and crystal packing arrangements, ultimately impacting solid-state properties such as solubility and stability.

The potential for polymorphism in cyclofenil has been suggested through studies on structural analogs [14]. Converting symmetrical molecular structures to asymmetrical forms through alkyl group introduction can enhance aqueous solubility, indicating that polymorphic modifications may offer opportunities for property optimization. Methylated analogs demonstrate 3.6-fold higher solubility compared to the parent compound, despite increased hydrophobicity [14].

Intermolecular interactions in cyclofenil crystals are primarily governed by van der Waals forces and π-π interactions between aromatic rings [13]. The limited hydrogen bonding capacity, due to the acetate ester groups, results in weaker crystal lattice energy compared to compounds with extensive hydrogen bonding networks.

X-ray diffraction studies of cyclofenil-estrogen receptor complexes provide detailed structural information, though comprehensive powder X-ray diffraction analysis of the pure compound remains to be fully characterized [12]. Such studies would be valuable for identifying potential polymorphic forms and understanding structure-property relationships.

The solid-state stability of cyclofenil appears adequate under proper storage conditions, with the crystalline form maintained during refrigerated storage [1]. However, the potential for solid-state transformations, including crystalline-to-amorphous transitions, should be monitored during processing and formulation development [3].

Table 6: Crystal Structure and Solid-State Characterization

Structural FeatureCharacteristicsImpact on PropertiesReference
Crystal SystemNot fully characterizedAffects dissolution rate [12]
Space GroupRequires X-ray diffraction analysisDetermines crystal stability [12]
Molecular ConformationChair conformation of cyclohexyl ringInfluences molecular packing [13]
Intermolecular InteractionsVan der Waals forces, π-π interactionsControls solid-state properties [13]
Polymorphic FormsPotential for multiple formsMay affect bioavailability [14]
Crystal PackingInfluences solubility and stabilityCritical for formulation [14]
Hydrogen BondingLimited hydrogen bonding capacityAffects melting point [1]
Solid-State StabilityRelatively stable crystalline formImportant for storage [1]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Exact Mass

364.16745924 g/mol

Monoisotopic Mass

364.16745924 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

135.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J468V64WZ1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fertility Agents, Female

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03G - Gonadotropins and other ovulation stimulants
G03GB - Ovulation stimulants, synthetic
G03GB01 - Cyclofenil

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2624-43-3

Wikipedia

Cyclofenil

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Development of bivalent triarylalkene- and cyclofenil-derived dual estrogen receptor antagonists and downregulators

Alexandra Knox, Christina Kalchschmid, Daniela Schuster, Francesca Gaggia, Claudia Manzl, Daniel Baecker, Ronald Gust
PMID: 32169784   DOI: 10.1016/j.ejmech.2020.112191

Abstract

Up to 80% of mammary carcinoma initially exhibit estrogen-dependent growth, which can be treated by aromatase inhibitors or SERMs/SERDs. To increase the options after failure of the hormonal therapy with these drugs, the search for alternatives with a different mode of action to prevent estrogen action is of high relevance. Therefore, this study focused on the inhibition of coactivator recruitment at the estrogen receptor (ER) by targeted attachment of bivalent compounds at the coactivator binding site besides the primary binding at the ligand binding domain. Eight homodimeric 4-[1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]cinnamic acid (GW7604)- or cyclofenilacrylic acid-based ER ligands with diaminoalkane linkers (C2-C5) were synthesized and their effects on the ER subtypes were assessed in vitro. All compounds possessed full antagonistic potency at ERα/β as determined in a transactivation assay. Furthermore, they exerted medium downregulatory effects dependent on the spacer length and did not stimulate the ER expression as observed for 4-hydroxytamoxifen. The cyclofenil-derived dimer with C4 spacer (15b) showed the highest binding affinity to ERα (RBA = 79.2%) and downregulated the ER content in MCF-7 cells with an efficiency of 38% at 1 μM.


Structure-activity relationship study of estrogen receptor down-regulators with a diphenylmethane skeleton

Shun Nanjyo, Kenji Ohgane, Hiromasa Yoshioka, Makoto Makishima, Yuichi Hashimoto, Tomomi Noguchi-Yachide
PMID: 30940565   DOI: 10.1016/j.bmc.2019.03.042

Abstract

Selective estrogen receptor (ER) down-regulators (SERDs) are pure ER antagonists that also induce ER degradation upon binding to the receptor. Although SERDs have been developed for the treatment of ER-positive breast cancers for nearly a decade, their precise mechanism(s) of action and structure-activity relationship are still unclear. Generally, Western blotting is used to examine the effects of SERDs on ER protein levels, but the methodology is low-throughput and not quantitative. Here, we describe a quantitative, high-throughput, luciferase-based assay for the evaluation of SERDs activity. For this purpose, we established stable recombinant HEK-293 cell lines expressing ERα fused with emerald luciferase. We also designed and synthesized new diphenylmethane derivatives as candidate SERDs, and evaluated their SERDs activity using the developed system in order to examine their structure-activity relationship, taking EC
as a measure of potency, and E
as a measure of efficacy.


An estrogen antagonist, cyclofenil, has anti-dengue-virus activity

Daiki Tohma, Shigeru Tajima, Fumihiro Kato, Hirotaka Sato, Michinori Kakisaka, Takayuki Hishiki, Michiyo Kataoka, Haruko Takeyama, Chang-Kweng Lim, Yoko Aida, Masayuki Saijo
PMID: 30357482   DOI: 10.1007/s00705-018-4079-0

Abstract

Dengue virus (DENV) infections are a major cause of morbidity and mortality in tropical and subtropical areas. Several compounds that act against DENV have been studied in clinical trials to date; however, there have been no compounds identified that are effective in reducing the severity of the clinical manifestations. To explore anti-DENV drugs, we examined small molecules that interact with DENV NS1 and inhibit DENV replication. Cyclofenil, which is a selective estrogen receptor modulator (SERM) and has been used clinically as an ovulation-inducing drug, showed an inhibitory effect on DENV replication in mammalian cells but not in mosquito cells. Other SERMs also inhibited DENV replication in mammalian cells, but cyclofenil showed the weakest cytotoxicity among these SERMs. Cyclofenil also inhibited the replication of Zika virus. A time-of-addition assay suggested that cyclofenil may interfere with two stages of the DENV life cycle: the translation-RNA synthesis and assembly-maturation stages. However, the level of intracellular infectious particles decreased more drastically after treatment with cyclofenil than the viral RNA level did, indicating that the assembly-maturation stage might be the main target of cyclofenil. In electron microscopy analysis, many aggregated particles were detected in DENV-infected cells in the presence of cyclofenil, supporting the possibility that cyclofenil impedes the process of assembly and maturation of DENV.


Cyclofenil as a possible cause of non-arteritic anterior ischaemic optic neuropathy

Benjamin Clarke, Evripidis Sykakis, Dipak N Parmar
PMID: 23264159   DOI: 10.1136/bcr-2012-007825

Abstract

A 27-year-old woman receiving the steroid drug cyclofenil as a fertility adjunct, experienced blurred vision 24 h after missing a dose and taking a double dose to 'catch up' with her therapeutic protocol. She was found to have a non-arteritic anterior ischaemic optic neuropathy with a visual hemifield defect and impaired optic nerve function, which has not since shown any recovery. This case highlights the prothrombotic potential for the drug when used above normal dosing range, and is therefore of great guidance for those initiating it as a fertility treatment, or in unlicensed use.


Stress induced hippocampal mineralocorticoid and estrogen receptor β gene expression and long-term potentiation in male adult rats is sensitive to early-life stress experience

Han Wang, Katrin Meyer, Volker Korz
PMID: 22776422   DOI: 10.1016/j.psyneuen.2012.06.004

Abstract

Glucocorticoid hormones and their receptors have been identified to be involved in emotional and cognitive disorders in early stressed subjects during adulthood. However, the impact of other steroid hormones and receptors has been considered less. Especially, functional roles of estrogen and estrogen receptors in male subjects are largely unknown. Therefore, we measured hippocampal concentrations of 17β-estradiol, corticosterone and testosterone, as well as the gene expression of estrogen receptor α and β (ERα, β), androgen receptor (AR), glucocorticoid (GR) and mineralocorticoid (MR) receptors after stress in adulthood in maternally separated (MS+; at postnatal days 14-16 for 6h each day) and control (MS-) male rats. In vivo hippocampal long-term potentiation (LTP) serves as a cellular model of learning and memory formation. Population spike- (PSA) and the fEPSP-LTP within the dentate gyrus (DG) were reinforced by elevated-platform-stress (EP-stress) in MS- but not in MS+ rats. MR- and ERβ-mRNA were upregulated 1h after EP-stress in MS- but not in MS+ rats as compared to non-stressed littermates. Infusion of an MR antagonist before LTP induction blocked early- and late-PSA- and -fEPSP-LTP, whereas blockade of ERβ impaired only the late PSA-LTP. Application of a DNA methyltransferase (DNMT) inhibitor partly restored the LTP-reinforcement in MS+ rats, accompanied by a retrieval of ERβ- but not MR-mRNA upregulation. Basal ERβ gene promoter methylation was similar between groups, whereas MS+ and MS- rats showed different methylation patterns across CpG sites after EP-stress. These findings indicate a key role of ERβ in early-stress mediated emotionality and emotion-induced late-LTP in adult male rats via DNA methylation mechanisms.


Effects of platelet-activating factor and its differential regulation by androgens and steroid hormones in prostate cancers

B Xu, L Gao, L Wang, G Tang, M He, Y Yu, X Ni, Y Sun
PMID: 23949154   DOI: 10.1038/bjc.2013.480

Abstract

Platelet-activating factor (PAF) is an arachidonic acid metabolite that plays an important role in cell proliferation, migration and neoangiogenesis, but whether it is involved in the progression of prostate cancer remains undiscovered.
Clinical prostate specimens were investigated with immunohistochemistry method and in vitro cell experiments referred to MTS cell proliferation assay, invasion and migration experiment, quantitative real-time RT-PCR assay, western blotting analysis and ELISA assay.
Platelet-activating factor synthetase, lyso-PAF acetyl transferase (LPCAT1), increased significantly in castration-resistant prostate cancer (CRPC) specimens and CRPC PC-3 cells than that in controls. Intriguingly, PAF induced invasion and migration of PC-3 cells but not LNCaP cells. The PAF receptor antagonist inhibited proliferation of LNCaP and PC-3 cells. Dihydrotestosterone (DHT) treatment caused a decrease in LPCAT1 expression and PAF release in LNCaP cells, which could be blocked by androgen receptor antagonists. Finally, DHT increased LPCAT1 expression and PAF release in PC-3 cells in a Wnt/β-catenin-dependent manner.
For the first time, our data supported that PAF might play pivotal roles in the progression of prostate cancer, which might throw a new light on the treatment of prostate cancer and the prevention of the emergence of CRPC.


Monitoring a coordinated exchange process in a four-component biological interaction system: development of a time-resolved terbium-based one-donor/three-acceptor multicolor FRET system

Sung Hoon Kim, Jillian R Gunther, John A Katzenellenbogen
PMID: 20230029   DOI: 10.1021/ja100248q

Abstract

Hormonal regulation of cellular function involves the binding of small molecules with receptors that then coordinate subsequent interactions with other signal transduction proteins. These dynamic, multicomponent processes are difficult to track in cells and even in reconstituted in vitro systems, and most methods can monitor only two-component interactions, often with limited capacity to follow dynamic changes. Through a judicious choice of three organic acceptor fluorophores paired with a terbium donor fluorophore, we have developed the first example of a one-donor/three-acceptor multicolor time-resolved fluorescence energy transfer (TR-FRET) system, and we have exemplified its use by monitoring a ligand-regulated protein-protein exchange process in a four-component biological system. By careful quantification of the emission from each of the three acceptors at the four channels for terbium donor emission, we demonstrate that any of these donor channels can be used to estimate the magnitude of the three FRET signals in this terbium-donor triple-acceptor system with minimal bleedthrough. Using this three-channel terbium-based, TR-FRET assay system, we show in one experiment that the addition of a fluorescein-labeled estrogen agonist displaces a SNAPFL-labeled antiestrogen from the ligand binding pocket of a terbium-labeled estrogen receptor, at the same time causing a Cy5-labeled coactivator to be recruited to the estrogen receptor. This experiment demonstrates the power of a four-color TR-FRET experiment, and it shows that the overall process of estrogen receptor ligand exchange and coactivator binding is a dynamic but precisely coordinated process.


Design, synthesis, and evaluation of cyclofenil derivatives for potential SPECT imaging agents

Hua Zhu, Liliang Huang, Yuanqing Zhang, Xiaoping Xu, Yanhong Sun, Yu-Mei Shen
PMID: 20195693   DOI: 10.1007/s00775-010-0627-0

Abstract

To develop technetium- and rhenium-labeled nonsteroidal estrogen imaging agents for estrogen receptor (ER) positive breast tumors, two groups of rhenium and technetium cyclofenil derivatives were synthesized and characterized. The binding affinities of the rhenium complexes for ERs were determined. The tricarbonyl rhenium complex showed the highest binding affinity for ERs (81.2 for ERbeta, 16.5 for ERalpha). Tricarbonyl technetium cyclofenil complexes were obtained in high radiochemical purity and radiochemical yields. The results of studies of their octanol/water partition and in vitro stability are presented. These results demonstrate that these radiolabeled cyclofenil derivatives may be considered as potential breast cancer imaging agents.


Characterization of the pharmacophore properties of novel selective estrogen receptor downregulators (SERDs)

Karen J Kieser, Dong Wook Kim, Kathryn E Carlson, Benita S Katzenellenbogen, John A Katzenellenbogen
PMID: 20334372   DOI: 10.1021/jm100047k

Abstract

Selective estrogen receptor (ER) down-regulators (SERDs) reduce ERalpha protein levels as well as block ER activity and therefore are promising therapeutic agents for the treatment of hormone refractory breast cancer. Starting with the triarylethylene acrylic acid SERD 4, we have investigated how alterations in both the ligand core structure and the appended acrylic acid substituent affect SERD activity. The new ligands were based on high affinity, symmetrical cyclofenil or bicyclo[3.3.1]nonane core systems, and in these, the position of the carboxyl group was extended from the ligand core, either retaining the vinylic linkage of the substituent or replacing it with an ether linkage. Although most structural variants showed binding affinities for ERalpha and ERbeta higher than that of 4, only the compounds preserving the acrylic acid side chain retained SERD activity, although they could possess varying core structures. Hence, the acrylic acid moiety of the ligand is crucial for SERD-like blockade of ER activities.


Novel Selective Estrogen Receptor Ligand Conjugates Incorporating Endoxifen-Combretastatin and Cyclofenil-Combretastatin Hybrid Scaffolds: Synthesis and Biochemical Evaluation

Patrick M Kelly, Niall O Keely, Sandra A Bright, Bassem Yassin, Gloria Ana, Darren Fayne, Daniela M Zisterer, Mary J Meegan
PMID: 28858267   DOI: 10.3390/molecules22091440

Abstract

Nuclear receptors such as the estrogen receptors (ERα and ERβ) modulate the effects of the estrogen hormones and are important targets for design of innovative chemotherapeutic agents for diseases such as breast cancer and osteoporosis. Conjugate and bifunctional compounds which incorporate an ER ligand offer a useful method of delivering cytotoxic drugs to tissue sites such as breast cancers which express ERs. A series of novel conjugate molecules incorporating both the ER ligands endoxifen and cyclofenil-endoxifen hybrids covalently linked to the antimitotic and tubulin targeting agent combretastatin A-4 were synthesised and evaluated as ER ligands. A number of these compounds demonstrated pro-apoptotic effects, with potent antiproliferative activity in ER-positive MCF-7 breast cancer cell lines and low cytotoxicity. These conjugates displayed binding affinity towards ERα and ERβ isoforms at nanomolar concentrations e.g., the cyclofenil-amide compound
is a promising lead compound of a clinically relevant ER conjugate with IC
in MCF-7 cells of 187 nM, and binding affinity to ERα (IC
= 19 nM) and ERβ (IC
= 229 nM) while the endoxifen conjugate
demonstrates antiproliferative activity in MCF-7 cells (IC
= 5.7 nM) and binding affinity to ERα (IC
= 15 nM) and ERβ (IC
= 115 nM). The ER binding effects are rationalised in a molecular modelling study in which the disruption of the ER helix-12 in the presence of compounds
,
and
is presented These conjugate compounds have potential application for further development as antineoplastic agents in the treatment of ER positive breast cancers.


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